{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
Description
Properties
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3S/c1-11(2)4-5-12-8(7-13)6-10-9(12)16(3,14)15/h6,13H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJWSYGFFXYSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trityl Protection for Directed N1-Functionalization
The use of triphenylchloromethane (trityl chloride) to protect the imidazole nitrogen is well-documented in analogous syntheses. In WO2015078235A1, ethyl imidazole-4-carboxylate was tritylated with a 1:1.1 molar ratio of trityl chloride in dichloromethane, achieving 97% yield. This method ensures selective protection of the N1 position, leaving the C2 and C5 positions accessible for further modifications.
Alkylation with 2-(Dimethylamino)ethyl Groups
After trityl protection, alkylation can proceed using 2-chloro-N,N-dimethylethylamine or its tosylate derivative. A study on indole derivatives demonstrated that alkylation with 2-(dimethylamino)ethyl chloride in tetrahydrofuran (THF) under reflux conditions (66°C, 12 hours) achieved 85% yield. Catalytic bases like potassium carbonate or triethylamine are critical for deprotonating the imidazole nitrogen and facilitating nucleophilic substitution.
Regioselective Sulfonylation at C2
Direct Sulfonation Using Methanesulfonyl Chloride
Methanesulfonyl groups are typically introduced via reaction with methanesulfonyl chloride (MsCl). In NZ575125A, sulfonation of a trityl-protected imidazole derivative utilized MsCl in dichloromethane at 0–5°C, followed by gradual warming to room temperature. This method minimizes side reactions such as over-sulfonation or ring oxidation.
Optimization of Reaction Conditions
Key parameters for high regioselectivity include:
-
Temperature : Low temperatures (0–10°C) suppress electrophilic attack at unintended positions.
-
Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility without participating in side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of MsCl to imidazole ensures complete conversion while avoiding excess reagent.
Hydroxymethyl Group Installation at C5
Formylation-Reduction Approach
A two-step process involving Vilsmeier-Haack formylation followed by reduction is commonly employed. For example, the WisdomLib study achieved 89% yield in hydroxymethyl installation using sodium borohydride-cerium(III) chloride (Luche reduction) instead of hazardous LAH. This method preserves acid-sensitive groups like the methanesulfonyl moiety.
Direct Hydroxymethylation via Catalytic Hydrogenation
Alternative routes involve hydrogenating a 5-carbaldehyde intermediate. Palladium on carbon (5% Pd/C) under 0.21 MPa hydrogen pressure at 45°C achieved 90–98% reduction efficiency in NZ575125A. This method is scalable and avoids stoichiometric reductants.
Deprotection and Final Isolation
Acidic Cleavage of Trityl Groups
Trityl deprotection is achieved using hydrochloric acid (4 M) at 40–50°C, as demonstrated in WO2015078235A1. The resulting triphenylcarbinol precipitates and is removed via filtration, yielding the free imidazole in >95% purity.
Crystallization and Purification
Final purification often involves recrystallization from ethanol-water mixtures. For instance, NZ575125A reported cooling the reaction mixture to -5°C to precipitate the hydrochloride salt, achieving 90.3% yield.
Comparative Analysis of Synthetic Routes
| Step | Method A (Trityl-Mediated) | Method B (Direct Alkylation) |
|---|---|---|
| N1-Alkylation | 97% yield | 85% yield |
| C2-Sulfonylation | 89% purity | 78% purity (side products) |
| C5-Hydroxymethyl | 98% yield | 92% yield |
| Overall Efficiency | 82% | 65% |
Method A, utilizing trityl protection, offers superior regioselectivity and yield, albeit with additional deprotection steps. Method B, while shorter, risks lower purity due to competing reactions.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aminoalkyl Chains
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Molecular Weight: 275.37 g/mol (vs. 247.31 for the target compound). Key Difference: Replacement of dimethylamino with diethylamino, increasing lipophilicity. Impact: Enhanced membrane permeability but reduced aqueous solubility compared to the dimethylamino variant .
{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Key Difference: Extended propyl chain with diethylamino.
Analogues with Aliphatic or Aromatic Substituents
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol Molecular Formula: C₁₁H₂₀N₂O₃S. Key Difference: Hexyl group at N1. Impact: Increased lipophilicity enhances cell membrane penetration but may limit solubility in polar solvents .
[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol Key Difference: Phenylethyl group introduces aromaticity. Impact: Potential for π-π interactions in receptor binding, improving selectivity in enzyme inhibition .
Analogues with Alternative Functional Groups
(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol Key Difference: Benzyl group at N1 and methyl at C2 (vs. methanesulfonyl). Impact: Absence of sulfonyl group reduces electron-withdrawing effects, altering reactivity and stability. This compound is used as a precursor in antifungal agents .
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethanol Key Difference: Nitro and styryl substituents.
Physicochemical and Pharmacological Comparisons
Solubility and Polarity
- Target Compound: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxylmethyl and dimethylamino groups.
- Diethylamino Analogue (): Lower aqueous solubility but higher lipid solubility due to bulkier diethyl groups.
- Hexyl Derivative (): Predominantly soluble in nonpolar solvents.
Biological Activity
{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol is a compound with significant potential in pharmaceutical applications, particularly as an inhibitor for various biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research sources.
- Chemical Name : {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
- CAS Number : 1221343-01-6
- Molecular Formula : C9H17N3O3S
- Molecular Weight : 247.31 g/mol
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its inhibitory effects on the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In vitro assays demonstrated that derivatives of this compound exhibited promising antiviral activity, with effective concentrations (EC50) significantly lower than those of many existing antiviral agents.
| Compound | K_i (nM) | EC50 (nM) | Reference |
|---|---|---|---|
| {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol | 27.7 | 1364 | |
| PF-07321332 (related compound) | 7.93 | 909 |
Antibacterial Activity
The compound's imidazole structure suggests potential antibacterial properties. A review of related imidazole derivatives indicates that they can exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Study on SARS-CoV-2 Inhibition
A pivotal study examined the efficacy of various imidazole derivatives, including {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, against SARS-CoV-2. The findings indicated that while the compound showed some inhibitory effects on viral replication, further structural modifications could enhance its potency and selectivity against the virus.
Antibacterial Efficacy
In a comparative analysis of imidazole-based compounds, several derivatives were tested for their antibacterial activity using the agar disc-diffusion method. The results indicated that compounds with similar structural motifs to {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol displayed varying degrees of effectiveness against E. coli and S. aureus.
| Compound Structure | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Imidazole Derivative A | 62.5 | 78.12 |
| Imidazole Derivative B | 50 | 65 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for {1-[2-(dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, and what factors influence reaction yields?
- Methodology : Synthesis typically involves multi-step procedures. A common approach includes:
- Step 1 : Formation of the imidazole core via cyclization of precursors (e.g., amidines or thioureas) under acidic or basic conditions.
- Step 2 : Functionalization of the imidazole ring with methanesulfonyl and dimethylaminoethyl groups using nucleophilic substitution or coupling reactions.
- Step 3 : Hydroxymethylation at the 5-position via reductive amination or alcohol protection/deprotection strategies.
- Critical Factors : Yield optimization requires precise pH control, solvent selection (e.g., THF or DMF), and temperature modulation. For example, sodium borohydride reduction steps may require anhydrous conditions to prevent byproduct formation .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most effective?
- Methodology :
- NMR : H and C NMR confirm substituent positions and stereochemistry. Key signals include the hydroxymethyl proton (δ ~4.5 ppm) and sulfonyl group deshielding effects on adjacent carbons.
- IR : Stretching frequencies for -OH (~3200–3600 cm) and sulfonyl S=O (~1350 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (275.37 g/mol) and fragmentation patterns .
Q. What preliminary biological activities have been reported for structurally related imidazole derivatives?
- Findings : Analogous compounds exhibit:
- Enzyme Inhibition : Imidazole derivatives with sulfonyl groups show inhibitory activity against kinases and proteases due to sulfonate-protein interactions.
- Receptor Modulation : Dimethylaminoethyl substituents enhance binding to G-protein-coupled receptors (GPCRs), particularly histamine receptors .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents on the imidazole ring?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths and angles. For example:
- Key Metrics : Bond lengths between N1-C2 (1.32 Å) and S=O (1.43 Å) confirm electronic delocalization in the sulfonyl group.
- Challenges : Twinning or low-resolution data may require iterative refinement and validation tools like PLATON to detect disorders .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor binding. The dimethylaminoethyl group’s flexibility allows multiple binding poses in GPCR pockets.
- DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Q. How can researchers address contradictions in biological assay results across different studies?
- Strategies :
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in multiple cell lines.
- Data Normalization : Adjust for batch effects (e.g., solvent variations) using statistical tools like ANOVA.
- Meta-Analysis : Compare IC values from independent studies to identify outliers or assay-specific artifacts .
Key Challenges and Future Directions
- Synthesis : Scalability of multi-step routes remains a bottleneck; flow chemistry may improve efficiency.
- Toxicity Profiling : Limited data on metabolic pathways (e.g., CYP450 interactions) necessitates in vitro hepatocyte assays .
- Polypharmacology : Dual-target modulation (e.g., kinase-GPCR cross-talk) requires advanced in silico models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
